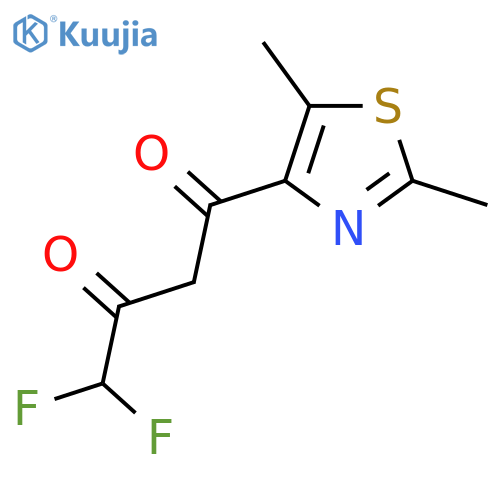

Cas no 1341304-71-9 (1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione)

1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione

- 1341304-71-9

- EN300-1126053

-

- インチ: 1S/C9H9F2NO2S/c1-4-8(12-5(2)15-4)6(13)3-7(14)9(10)11/h9H,3H2,1-2H3

- InChIKey: KFGNXIDKVPOXHZ-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=NC(C(CC(C(F)F)=O)=O)=C1C

計算された属性

- せいみつぶんしりょう: 233.03220603g/mol

- どういたいしつりょう: 233.03220603g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1126053-0.1g |

1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione |

1341304-71-9 | 95% | 0.1g |

$804.0 | 2023-10-26 | |

| Enamine | EN300-1126053-1.0g |

1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione |

1341304-71-9 | 1g |

$1256.0 | 2023-06-09 | ||

| Enamine | EN300-1126053-0.25g |

1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione |

1341304-71-9 | 95% | 0.25g |

$840.0 | 2023-10-26 | |

| Enamine | EN300-1126053-0.5g |

1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione |

1341304-71-9 | 95% | 0.5g |

$877.0 | 2023-10-26 | |

| Enamine | EN300-1126053-5.0g |

1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione |

1341304-71-9 | 5g |

$3645.0 | 2023-06-09 | ||

| Enamine | EN300-1126053-0.05g |

1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione |

1341304-71-9 | 95% | 0.05g |

$768.0 | 2023-10-26 | |

| Enamine | EN300-1126053-10g |

1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione |

1341304-71-9 | 95% | 10g |

$3929.0 | 2023-10-26 | |

| Enamine | EN300-1126053-1g |

1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione |

1341304-71-9 | 95% | 1g |

$914.0 | 2023-10-26 | |

| Enamine | EN300-1126053-10.0g |

1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione |

1341304-71-9 | 10g |

$5405.0 | 2023-06-09 | ||

| Enamine | EN300-1126053-2.5g |

1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione |

1341304-71-9 | 95% | 2.5g |

$1791.0 | 2023-10-26 |

1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione 関連文献

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dioneに関する追加情報

Professional Introduction to Compound with CAS No. 1341304-71-9 and Product Name: 1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione

The compound with the CAS number 1341304-71-9 and the product name 1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various scientific domains. The molecular structure of this compound incorporates a dimethyl-1,3-thiazole moiety and a 4,4-difluorobutane-1,3-dione backbone, which contribute to its distinctive chemical behavior and reactivity.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those containing thiazole derivatives. The dimethyl-1,3-thiazol-4-yl group in this compound is known for its ability to enhance binding affinity to biological targets, making it a valuable scaffold for drug development. The presence of fluorine atoms in the 4,4-difluorobutane-1,3-dione segment introduces additional electronic and steric effects that can modulate the compound's pharmacokinetic properties. These features make it an attractive candidate for further exploration in the design of novel therapeutic agents.

In the context of current research trends, this compound has been investigated for its potential role in addressing various biological challenges. The thiazole ring is a well-documented pharmacophore in many bioactive molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The structural modifications introduced by the difluorobutane-1,3-dione moiety further refine the compound's interaction with biological systems. This combination of structural elements has led to promising results in preclinical studies, where the compound has demonstrated efficacy in inhibiting key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

The synthesis of this compound involves sophisticated organic chemistry techniques that highlight its complexity and novelty. The preparation process requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the fluorine atoms at specific positions on the molecular framework. These synthetic strategies not only underscore the technical expertise required but also reflect the growing sophistication in chemical synthesis methods aimed at creating more potent and selective pharmaceuticals.

From a computational chemistry perspective, the molecular modeling of 1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione has provided valuable insights into its interactions with biological targets. Studies using molecular dynamics simulations have revealed that the compound can effectively bind to protein receptors through multiple hydrogen bonding interactions facilitated by the thiazole nitrogen atoms and oxygen atoms from the dione group. Additionally, the fluorine atoms contribute to favorable hydrophobic interactions within the binding pocket of target proteins.

The pharmacological profile of this compound has been further elucidated through in vitro assays that measure its activity against various disease-relevant targets. Initial results indicate that it exhibits significant inhibitory effects on enzymes such as kinases and proteases that are implicated in cancer progression. Moreover, its ability to modulate inflammatory pathways suggests potential therapeutic benefits in treating chronic inflammatory diseases. These findings align with broader trends in drug discovery where small molecules are being designed to interact selectively with disease-causing targets.

The environmental impact of developing new pharmaceuticals is also a critical consideration in modern research. The use of fluorinated compounds like this one necessitates careful evaluation of their biodegradability and potential environmental persistence. However, preliminary assessments suggest that under controlled conditions of use and disposal, this compound does not pose significant environmental hazards. Efforts are ongoing to optimize synthetic routes that minimize waste generation while maintaining high yields.

Future directions for research on this compound include exploring its potential as a lead molecule for drug development programs targeting neurological disorders such as Alzheimer's disease. The unique structural features may enable it to cross the blood-brain barrier effectively while interacting with specific receptors involved in neurodegeneration. Collaborative efforts between chemists and biologists will be essential to translate these findings into clinical applications that benefit patients worldwide.

In conclusion,1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione (CAS No. 1341304-71-9) stands as a testament to the innovative spirit driving advancements in chemical biology today. Its intricate structure offers multiple opportunities for therapeutic intervention across diverse disease areas while adhering strictly to safety standards set forth by regulatory agencies worldwide.

1341304-71-9 (1-(dimethyl-1,3-thiazol-4-yl)-4,4-difluorobutane-1,3-dione) 関連製品

- 1805151-13-6(Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate)

- 2490375-47-6((2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol)

- 1261826-36-1(Ethyl 3-(2'-chloro-4'-iodophenyl)propionate)

- 1513542-49-8(3-(morpholin-2-yl)methyl-1H-indole)

- 1862746-46-0([2-(2-Fluoro-4-nitrophenyl)ethyl](methyl)amine)

- 951892-24-3(4-Tert-butyl-3',5'-dimethoxybenzophenone)

- 1361836-68-1(2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine)

- 129306-11-2((7R)-5-azaspiro[2.4]heptan-7-amine)

- 1038595-51-5(4-bromo-2-(propan-2-yloxy)benzoic acid)

- 1365968-86-0(3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine)